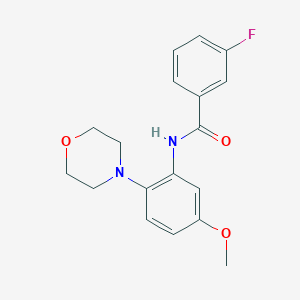![molecular formula C22H26FN3O2 B243911 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243911.png)
3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. It has also been proposed that this compound may interact with other molecular targets such as ion channels and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide have been investigated in various studies. In one study, this compound was found to increase the release of dopamine in the striatum of rats, suggesting a potential role in the treatment of dopamine-related disorders such as Parkinson's disease. In another study, this compound was found to reduce anxiety-like behavior in mice, indicating a potential use in the treatment of anxiety disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using different methods. Another advantage is that this compound has been studied extensively in various fields, providing a wealth of information for researchers. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments to investigate its effects. Another limitation is that this compound may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One direction is to investigate the mechanism of action of this compound in more detail, using techniques such as molecular modeling and site-directed mutagenesis. Another direction is to explore the potential of this compound as a therapeutic agent for different diseases, such as cancer and neurological disorders. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound in different animal models and in humans. Finally, it may be interesting to explore the potential of this compound as a tool for studying neurotransmitter systems and other molecular targets in the brain.
Conclusion
3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been studied extensively for its potential applications in various fields. This compound has been synthesized using different methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its mechanism of action in more detail, exploring its potential as a therapeutic agent for different diseases, and studying its effects on neurotransmitter systems and other molecular targets in the brain.
合成法
The synthesis of 3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 3-fluorobenzoyl chloride with 4-(3-methylbutanoyl)-1-piperazinecarboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 3-fluorobenzamide with 4-(3-methylbutanoyl)-1-piperazine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
科学的研究の応用
3-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as anxiety, depression, and schizophrenia. In neuroscience, this compound has been studied for its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. In cancer research, this compound has been explored for its potential as a therapeutic agent for the treatment of different types of cancer.
特性
分子式 |
C22H26FN3O2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
3-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26FN3O2/c1-16(2)14-21(27)26-12-10-25(11-13-26)20-8-6-19(7-9-20)24-22(28)17-4-3-5-18(23)15-17/h3-9,15-16H,10-14H2,1-2H3,(H,24,28) |
InChIキー |
FZAYLTQAZCAPGS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
正規SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)